Based

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

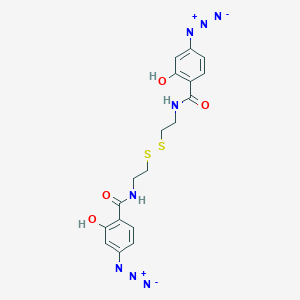

2D Structure

3D Structure

Properties

IUPAC Name |

4-azido-N-[2-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8O4S2/c19-25-23-11-1-3-13(15(27)9-11)17(29)21-5-7-31-32-8-6-22-18(30)14-4-2-12(24-26-20)10-16(14)28/h1-4,9-10,27-28H,5-8H2,(H,21,29)(H,22,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZOUYFHWKTGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394743 | |

| Record name | BASED | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199804-21-2 | |

| Record name | BASED | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the mechanism of CRISPR-Cas9 gene editing

An In-depth Technical Guide to the Core Mechanism of CRISPR-Cas9 Gene Editing

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system, adapted from a prokaryotic adaptive immune system, has emerged as a revolutionary tool in genome editing.[1][2][3][4] Its precision, relative simplicity, and versatility have accelerated research in functional genomics, disease modeling, and the development of novel therapeutics.[1][5][6][7][8] This guide provides a comprehensive technical overview of the core CRISPR-Cas9 mechanism, intended for researchers, scientists, and drug development professionals. We will delve into the molecular components, the sequence of events from target recognition to DNA modification, and the cellular repair pathways that are harnessed to achieve desired genetic alterations.

Core Components of the CRISPR-Cas9 System

The most commonly utilized CRISPR-Cas9 system is derived from Streptococcus pyogenes (SpCas9) and consists of two essential components: the Cas9 nuclease and a single guide RNA (sgRNA).[2][9][10]

-

Cas9 Nuclease : A large, multi-domain DNA endonuclease (approximately 163 kDa) that functions as a molecular scissor to create a double-strand break (DSB) in the target DNA.[9][11] Its structure is bilobed, comprising a recognition (REC) lobe and a nuclease (NUC) lobe.[11][12]

-

Nuclease (NUC) Lobe : Contains two active nuclease domains:

-

HNH domain : Cleaves the DNA strand that is complementary to the sgRNA (the target strand).[9][13][14][15][16]

-

RuvC-like domain : Cleaves the non-complementary DNA strand (the non-target strand).[9][13][14][15][16] The NUC lobe also includes the PAM-interacting domain, which is crucial for target recognition.[9][11]

-

-

Recognition (REC) Lobe : Primarily responsible for binding the guide RNA.[9][11]

-

-

Single Guide RNA (sgRNA) : A synthetic fusion of two naturally occurring RNA molecules: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA).[9][17]

-

crRNA portion : Contains a user-defined ~20 nucleotide "spacer" sequence that is complementary to the target DNA sequence, thereby guiding the Cas9 protein to the specific genomic locus.[9][18][19]

-

tracrRNA portion : A scaffold sequence that binds to the Cas9 protein, inducing a conformational change that allows for the formation of the active ribonucleoprotein (RNP) complex.[9][18]

-

The Mechanism of Action: A Step-by-Step Guide

The CRISPR-Cas9 gene editing process can be dissected into three primary stages: recognition, cleavage, and repair.[9][13]

Target Recognition

The initial and most critical step is the identification of the precise target sequence within the genome. This process is governed by two key factors: the sgRNA spacer sequence and the Protospacer Adjacent Motif (PAM).

-

sgRNA-Cas9 Complex Formation : The sgRNA binds to the Cas9 protein, forming a ribonucleoprotein (RNP) complex. This binding is essential for the activation and proper functioning of the Cas9 nuclease.[9][13]

-

PAM Sequence Recognition : The Cas9-sgRNA complex scans the genomic DNA for a specific short DNA sequence known as the Protospacer Adjacent Motif (PAM).[20][21][22][23][24] For the widely used SpCas9, the canonical PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide.[20][21] The PAM sequence is located immediately downstream of the target sequence on the non-target strand.[20][24] The Cas9 protein will not bind to or cleave the target DNA if the PAM sequence is not present.[20][21][23] This PAM requirement is a critical determinant of the targetable genomic sites.

-

DNA Unwinding and R-Loop Formation : Upon recognition of a PAM sequence, the Cas9 protein initiates local unwinding of the DNA double helix, starting from the PAM-proximal end.[9][14] This allows the spacer region of the sgRNA to hybridize with the complementary target DNA strand, forming a DNA-RNA hybrid structure known as an R-loop.[14] The non-target strand is displaced.

DNA Cleavage

The formation of the R-loop triggers a conformational change in the Cas9 protein, activating its nuclease domains.[14][25]

-

Double-Strand Break (DSB) Creation : The activated HNH and RuvC nuclease domains each cleave one of the DNA strands.[9][13][14][15] The cleavage occurs at a precise location, typically 3-4 base pairs upstream of the PAM sequence, resulting in a blunt-ended double-strand break (DSB).[9][25]

DNA Repair

The cell's natural DNA repair machinery is then recruited to the site of the DSB. The outcome of the gene editing event is determined by which of the two major DSB repair pathways is utilized: Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR).[9][13][26]

-

Non-Homologous End Joining (NHEJ) : This is the more active and efficient of the two pathways and can occur throughout the cell cycle.[9][27] NHEJ directly ligates the broken ends of the DNA back together.[28] However, this process is error-prone and frequently results in the insertion or deletion of a small number of nucleotides (indels) at the cleavage site.[9][28] These indels can cause a frameshift mutation, leading to the creation of a premature stop codon and subsequent gene knockout.[29]

-

Homology-Directed Repair (HDR) : This pathway is more precise but is predominantly active during the S and G2 phases of the cell cycle when a sister chromatid is available as a template.[13][30] For gene editing purposes, an exogenous DNA repair template with homology to the sequences flanking the DSB can be supplied.[26][31] This template can contain a desired genetic modification, such as the insertion of a new gene, the correction of a mutation, or the introduction of a specific point mutation, which is then incorporated into the genome during the repair process.[28][31]

Visualizing the CRISPR-Cas9 Mechanism and Workflows

To provide a clearer understanding of the intricate processes involved in CRISPR-Cas9 gene editing, the following diagrams have been generated using Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. What is CRISPR-Cas9? | How does CRISPR-Cas9 work? [yourgenome.org]

- 3. What are genome editing and CRISPR-Cas9?: MedlinePlus Genetics [medlineplus.gov]

- 4. CRISPR - Wikipedia [en.wikipedia.org]

- 5. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]

- 7. The Pharmaceutical Applications of CRISPR-Cas9 and Its Development Trends | MedScien [lseee.net]

- 8. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]

- 11. geneticeducation.co.in [geneticeducation.co.in]

- 12. youtube.com [youtube.com]

- 13. What are the mechanisms of the CRISPR/Cas9 system? | AAT Bioquest [aatbio.com]

- 14. Student Question : What is the mechanism of DNA cleavage in CRISPR/Cas9? | Biotechnology | QuickTakes [quicktakes.io]

- 15. Researchers Elucidate Mechanisms of DNA Cleavage by Cas9 and Its Inhibitionstate by AcrIIC3----Chinese Academy of Sciences [english.cas.cn]

- 16. Cas9 - Wikipedia [en.wikipedia.org]

- 17. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]

- 19. genscript.com [genscript.com]

- 20. What is the protospacer adjacent motif (PAM) in CRISPR-Cas9? | AAT Bioquest [aatbio.com]

- 21. Protospacer adjacent motif - Wikipedia [en.wikipedia.org]

- 22. reddit.com [reddit.com]

- 23. sg.idtdna.com [sg.idtdna.com]

- 24. sg.idtdna.com [sg.idtdna.com]

- 25. media.hhmi.org [media.hhmi.org]

- 26. beckman.com [beckman.com]

- 27. blog.addgene.org [blog.addgene.org]

- 28. m.youtube.com [m.youtube.com]

- 29. synthego.com [synthego.com]

- 30. sg.idtdna.com [sg.idtdna.com]

- 31. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

The Genesis of a Genome Editing Revolution: A Technical Guide to the History and Discovery of the CRISPR-Cas9 System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of the CRISPR-Cas9 system represents a watershed moment in the biological sciences, transitioning gene editing from a complex, niche technology to a widely accessible and powerful tool. This guide provides an in-depth technical exploration of the history and discovery of this revolutionary system, detailing the key experiments, methodologies, and quantitative findings that paved the way for its current applications in research and therapeutic development.

I. Early Observations: The Discovery of Clustered Repeats

The story of CRISPR-Cas9 begins not with a targeted search for a genome editing tool, but with serendipitous observations of peculiar repeating sequences in prokaryotic genomes.

A. Initial Sighting in E. coli

In 1987, Yoshizumi Ishino and his team at Osaka University, Japan, were studying the iap gene in Escherichia coli.[1][2][3][4][5][6] While sequencing the DNA flanking this gene, they stumbled upon a series of 29-nucleotide repeats interspersed with non-repetitive sequences, which they noted as an unusual genomic feature.[2][5][6]

B. Characterization and the "CRISPR" Moniker

It was Francisco Mojica, a scientist at the University of Alicante, Spain, who first recognized the widespread nature and potential significance of these repeating sequences.[7][8][9][10][11] Throughout the 1990s, Mojica meticulously documented these loci in various bacteria and archaea.[7][8][9][10][12][13] In 2002, in correspondence with Ruud Jansen, who was also studying these repeats, Mojica coined the term CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) .[3][7][9][12]

C. The Link to Viral DNA: A Prokaryotic Immune System

A major breakthrough came in 2005 when three independent groups, including Mojica's, reported that the spacer sequences within the CRISPR arrays were homologous to fragments of viral and plasmid DNA.[7][14] This pivotal discovery led to the hypothesis that CRISPR loci, in conjunction with CRISPR-associated (cas) genes, constituted a sophisticated adaptive immune system in prokaryotes.[7][8][12][15]

II. Unraveling the Mechanism: The Role of Cas Proteins and RNA

With the understanding that CRISPR-Cas was an immune system, the focus shifted to elucidating the molecular machinery responsible for its function.

A. Discovery of the Cas Genes and the Nuclease Cas9

Concurrent with the discovery of CRISPR repeats, researchers identified a set of genes consistently located near CRISPR loci, which were aptly named cas genes.[16] In 2005, a significant discovery was made by Alexander Bolotin and his team, who identified a novel set of cas genes in Streptococcus thermophilus, including a large gene encoding a protein they predicted to have nuclease activity.[7][12][17][18] This protein would later be known as Cas9 .[7][12][17][18]

B. The Guiding Hand of RNA: crRNA and tracrRNA

The next crucial piece of the puzzle was understanding how the Cas9 nuclease was directed to its target.

-

CRISPR RNA (crRNA): It was hypothesized and later shown that the spacer sequences within the CRISPR array are transcribed and processed into small RNAs called crRNAs. These crRNAs contain the sequence information to guide the Cas machinery to invading nucleic acids.

-

Trans-activating CRISPR RNA (tracrRNA): In 2011, Emmanuelle Charpentier's laboratory, while studying Streptococcus pyogenes, discovered a second essential RNA molecule: the tracrRNA.[13][19][20][21][22] They demonstrated that the tracrRNA forms a duplex with the crRNA, and this dual-RNA structure is crucial for the maturation of crRNA and the subsequent DNA cleavage by Cas9.[19][21][22]

C. The Protospacer Adjacent Motif (PAM)

A critical element for target recognition by the Cas9 protein is the Protospacer Adjacent Motif (PAM) . This short DNA sequence (typically 2-6 base pairs) is not present in the CRISPR locus of the host but is required on the target DNA sequence for Cas9 to bind and cleave.[23][24][25][26] The PAM sequence for the widely used S. pyogenes Cas9 is 5'-NGG-3'.[23][25] The necessity of a PAM sequence is a key factor that prevents the CRISPR-Cas system from targeting the host's own CRISPR array.[25]

III. Harnessing the Power: CRISPR-Cas9 as a Genome Editing Tool

The culmination of these discoveries set the stage for the revolutionary application of the CRISPR-Cas9 system as a programmable genome editing tool.

A. In Vitro Demonstration of DNA Cleavage

In a landmark 2012 paper published in Science, the laboratories of Emmanuelle Charpentier and Jennifer Doudna collaborated to demonstrate the programmable DNA cleavage activity of Cas9 in a test tube.[13][20][23][24][27][28][29][30][31][32] They showed that by simply changing the sequence of the crRNA, the Cas9 protein could be directed to cut any desired DNA sequence, as long as it was adjacent to a PAM sequence.[13][20][27] Furthermore, they engineered a single-guide RNA (sgRNA) by fusing the crRNA and tracrRNA into a single chimeric molecule, simplifying the system for practical applications.[3][19]

B. Genome Editing in Eukaryotic Cells

In early 2013, several research groups, including that of Feng Zhang at the Broad Institute and George Church at Harvard University, independently reported the successful adaptation of the CRISPR-Cas9 system for genome editing in mammalian cells.[33][34] These studies demonstrated that the system could be introduced into human and mouse cells to induce targeted double-strand breaks, which are then repaired by the cell's natural DNA repair mechanisms, leading to gene knockouts or, with the introduction of a DNA template, precise gene insertions or modifications.[33]

IV. Core Molecular Mechanism and Experimental Workflows

The following diagrams illustrate the core signaling pathway of the natural CRISPR-Cas9 immune system and a generalized workflow for its application in genome editing.

V. Methodologies of Key Experiments

This section provides a detailed overview of the experimental protocols employed in the foundational discoveries of the CRISPR-Cas9 system.

A. Identification of CRISPR Repeats (Ishino et al., 1987)

-

Objective: To sequence the iap gene in E. coli.

-

Methodology:

-

DNA Library Construction: A genomic DNA library of E. coli K-12 was constructed in a plasmid vector.

-

Gene Cloning: The iap gene was cloned from the library.

-

DNA Sequencing: The nucleotide sequence of the cloned DNA fragment containing the iap gene and its flanking regions was determined using the dideoxy chain-termination method (Sanger sequencing).[35]

-

Sequence Analysis: The resulting DNA sequence was analyzed, revealing the presence of five homologous sequences of 29 nucleotides arranged as direct repeats with 32-nucleotide spacers.[14][35]

-

B. Discovery of tracrRNA (Deltcheva et al., 2011)

-

Objective: To identify novel small RNAs involved in the CRISPR-Cas system of S. pyogenes.

-

Methodology:

-

RNA Isolation: Total RNA was isolated from S. pyogenes at different growth phases.

-

Differential RNA Sequencing (dRNA-seq): Deep sequencing of cDNA libraries generated from total RNA was performed to identify and quantify transcripts. This technique can distinguish between primary and processed transcripts.

-

Northern Blot Analysis: The expression and size of the identified tracrRNA transcripts were validated using Northern blotting with specific probes.

-

Co-immunoprecipitation: To determine if tracrRNA associates with Cas9, co-immunoprecipitation experiments were performed using antibodies against a tagged Cas9 protein, followed by RNA analysis.

-

C. In Vitro Reconstitution of Cas9-mediated DNA Cleavage (Jinek et al., 2012)

-

Objective: To demonstrate that Cas9, guided by crRNA and tracrRNA, can cleave target DNA in a programmable manner.

-

Methodology:

-

Protein Expression and Purification: The S. pyogenes Cas9 protein was expressed in E. coli and purified.

-

RNA Synthesis: The crRNA and tracrRNA were synthesized by in vitro transcription.

-

In Vitro Cleavage Assay:

-

A plasmid DNA containing the target sequence and a PAM was used as the substrate.

-

Purified Cas9 protein was incubated with the crRNA and tracrRNA to form the ribonucleoprotein (RNP) complex.

-

The RNP complex was then incubated with the target plasmid DNA.

-

The reaction products were analyzed by agarose gel electrophoresis to visualize the cleaved DNA fragments.

-

-

sgRNA Design and Testing: A single-guide RNA (sgRNA) was engineered by fusing the crRNA and tracrRNA. Its ability to guide Cas9 for DNA cleavage was tested using the same in vitro cleavage assay.

-

D. Genome Editing in Mammalian Cells (Cong et al., 2013; Mali et al., 2013)

-

Objective: To adapt the CRISPR-Cas9 system for targeted genome modification in human and mouse cells.

-

Methodology:

-

Vector Construction: Expression vectors were constructed to deliver the Cas9 gene and the sgRNA into mammalian cells. These vectors often included a fluorescent marker for identifying transfected cells.

-

Cell Culture and Transfection: Human (e.g., HEK293T) and mouse (e.g., Neuro-2a) cell lines were cultured. The Cas9 and sgRNA expression vectors were introduced into the cells using lipid-based transfection or electroporation.

-

Genomic DNA Analysis:

-

After a period of incubation to allow for gene editing to occur, genomic DNA was extracted from the cells.

-

The target genomic region was amplified by PCR.

-

Surveyor Nuclease Assay: The PCR products were subjected to a Surveyor nuclease assay, which detects mismatches in heteroduplex DNA formed from wild-type and mutated DNA strands, to identify the presence of insertions or deletions (indels).

-

Sanger Sequencing: The PCR products were also sequenced to confirm the presence of mutations at the target site.

-

-

Homology-Directed Repair (HDR): To demonstrate precise gene editing, a donor DNA template with a desired sequence modification was co-transfected with the Cas9 and sgRNA vectors. The successful integration of the donor template was confirmed by sequencing.

-

VI. Quantitative Data Summary

The following tables summarize key quantitative data from the early, pivotal experiments that established the efficacy of the CRISPR-Cas9 system.

Table 1: In Vitro DNA Cleavage Efficiency of Reconstituted S. pyogenes Cas9

| Target DNA | Guide RNA | Cas9:gRNA:DNA Molar Ratio | Cleavage Efficiency (%) | Reference |

| Plasmid with protospacer 1 | crRNA + tracrRNA | 10:10:1 | >90 | Jinek et al., 2012 |

| Plasmid with protospacer 2 | crRNA + tracrRNA | 10:10:1 | >90 | Jinek et al., 2012 |

| Plasmid with protospacer 1 | sgRNA | 10:10:1 | >90 | Jinek et al., 2012 |

Table 2: Genome Editing Efficiency in Mammalian Cells

| Cell Line | Target Gene | Delivery Method | Indel Frequency (%) | Reference |

| Human HEK293T | EMX1 | Plasmid Transfection | 13 - 38 | Mali et al., 2013 |

| Human K562 | EMX1 | Plasmid Transfection | 25 | Mali et al., 2013 |

| Mouse Neuro-2a | Th | Plasmid Transfection | 3 - 8 | Cong et al., 2013 |

| Human HEK293T | PVALB | Plasmid Transfection | 10 | Cong et al., 2013 |

Table 3: Early Off-Target Effect Analysis

| Target Gene | Predicted Off-Target Site Mismatches | Off-Target Indel Frequency (%) | Reference |

| EMX1 | 3 | <0.1 | Mali et al., 2013 |

| EMX1 | 4 | Not Detected | Mali et al., 2013 |

| Th | 2 | ~5.1 | Cong et al., 2013 |

| Th | 3 | Not Detected | Cong et al., 2013 |

Conclusion

The discovery and development of the CRISPR-Cas9 system is a testament to the power of fundamental, curiosity-driven research. From the initial observation of unusual repeating sequences in bacteria to the precise engineering of a powerful genome editing tool, the journey of CRISPR-Cas9 has been marked by a series of key conceptual and experimental breakthroughs. This technical guide has provided a comprehensive overview of this history, detailing the methodologies and quantitative data that underpin our understanding of this transformative technology. As research continues to refine and expand the capabilities of CRISPR-based tools, a thorough understanding of its origins and the foundational experiments remains essential for researchers, scientists, and drug development professionals seeking to harness its full potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Automated identification of sequence-tailored Cas9 proteins using massive metagenomic data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Cas9 cleavage assay for pre-screening of sgRNAs using nicking triggered isothermal amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. computingbiology.github.io [computingbiology.github.io]

- 7. doaj.org [doaj.org]

- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idtsfprod.blob.core.windows.net [idtsfprod.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]

- 12. In vitro Reconstitution and Crystallization of Cas9 Endonuclease Bound to a Guide RNA and a DNA Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is CRISPR? — Project Brain Light [projectbrainlight.org]

- 14. tandfonline.com [tandfonline.com]

- 15. CRISPR - Wikipedia [en.wikipedia.org]

- 16. PAM identification by CRISPR-Cas effector complexes: diversified mechanisms and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CRISPR Timeline | Broad Institute [broadinstitute.org]

- 18. CRISPR gene editing - Wikipedia [en.wikipedia.org]

- 19. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. CRISPR RNA maturation by trans-encoded small RNA and host factor RNase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The tracrRNA in CRISPR biology and technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A programmable dual-RNA-guided DNA endonuclease in adaptive bacterial immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Jinek, M., Chylinski, K., Fonfara, I., Hauer, M., Doudna, J.A. and Charpentier, E. (2012) A Programmable Dual-RNA-guided DNA Endonuclease in Adaptive Bacterial Immunity. Science, 337, 816-821. - References - Scientific Research Publishing [scirp.org]

- 25. pubs.lib.umn.edu [pubs.lib.umn.edu]

- 26. assets.fishersci.com [assets.fishersci.com]

- 27. blog.addgene.org [blog.addgene.org]

- 28. Preparation of Cas9 Ribonucleoproteins for Genome Editing [bio-protocol.org]

- 29. Jennifer Doudna and Emmanuelle Charpentier’s Experiment About the CRISPR/cas 9 System’s Role in Adaptive Bacterial Immunity (2012) | Embryo Project Encyclopedia [embryo.asu.edu]

- 30. Nucleotide sequence of the iap gene, responsible for alkaline phosphatase isozyme conversion in Escherichia coli, and identification of the gene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. [PDF] A Programmable Dual-RNA–Guided DNA Endonuclease in Adaptive Bacterial Immunity | Semantic Scholar [semanticscholar.org]

- 32. editasmedicine.com [editasmedicine.com]

- 33. CRISPR–Cas9: A History of Its Discovery and Ethical Considerations of Its Use in Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Nucleotide sequence of the iap gene, responsible for alkaline phosphatase isozyme conversion in Escherichia coli, and identification of the gene product - PMC [pmc.ncbi.nlm.nih.gov]

- 35. asianscientist.com [asianscientist.com]

The Natural Function of CRISPR in Prokaryotic Immunity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) proteins constitute a sophisticated adaptive immune system in bacteria and archaea.[1][2][3] This RNA-guided defense mechanism provides prokaryotes with a heritable memory of past encounters with foreign genetic elements, such as bacteriophages and plasmids, enabling a rapid and specific response upon subsequent infections.[4][5][6] The CRISPR-Cas system functions through a multi-stage process involving the acquisition of foreign DNA, the biogenesis of guide RNAs, and the targeted interference with invading nucleic acids.[1][7][8] Found in approximately 50% of sequenced bacterial genomes and nearly 90% of sequenced archaea, the diversity and modularity of CRISPR-Cas systems have not only profound implications for microbial evolution and ecology but also serve as the foundation for revolutionary genome editing technologies.[4] This guide provides a detailed technical overview of the core mechanisms of CRISPR-mediated immunity in prokaryotes.

The Three Stages of CRISPR-Cas Immunity

The prokaryotic adaptive immune response mediated by CRISPR-Cas systems is canonically divided into three distinct stages: Adaptation (Spacer Acquisition), Expression (crRNA Biogenesis), and Interference (Target Cleavage).[1][7][8][9]

Adaptation: Building the Genetic Memory

The adaptation stage is the immunization phase where a memory of the invading nucleic acid is created and stored in the CRISPR array.[8][10] This process involves the recognition of foreign DNA and the integration of a short segment of it, known as a protospacer, into the CRISPR locus as a new spacer.[1][7]

Molecular Mechanism:

The key players in this stage are the highly conserved Cas1 and Cas2 proteins, which form an integrase complex.[4][11][12] In many systems, this complex is responsible for excising a protospacer of a specific length (typically 30-40 bp) from the foreign DNA and integrating it at the leader end of the CRISPR array.[13] This integration process involves a duplication of the adjacent repeat sequence.[4] The selection of a protospacer is often dependent on the presence of a short (2-5 nucleotide) sequence motif flanking the protospacer, known as the Protospacer Adjacent Motif (PAM).[6][14] The PAM is crucial for distinguishing "non-self" (foreign) from "self" (host) DNA, as the CRISPR locus itself lacks PAM sequences, thus preventing autoimmunity.[12] In some CRISPR-Cas systems, other Cas proteins, such as Cas9 in Type II systems, can also play a role in the adaptation process by ensuring PAM specificity.[6]

Experimental Protocol: In Vitro Spacer Acquisition Assay

This protocol is adapted from studies of the E. coli Type I-E and Enterococcus faecalis Type II-A systems.[11][15]

-

Protein Purification: Purify the Cas1 and Cas2 proteins (and other relevant Cas proteins like Cas9 or Csn2 for specific systems) using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

-

Substrate Preparation:

-

Prepare a supercoiled plasmid containing the CRISPR leader sequence and at least one repeat-spacer unit to serve as the integration target.

-

Synthesize or PCR-amplify a linear dsDNA fragment containing a known protospacer sequence flanked by a PAM. This will serve as the "prespacer." The prespacer can be radioactively or fluorescently labeled for detection.

-

-

Reaction Setup:

-

In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT), combine the purified Cas1-Cas2 complex, the target plasmid, and the labeled prespacer.

-

Incubate the reaction at the optimal temperature for the specific Cas proteins (e.g., 37°C) for a defined period (e.g., 1-4 hours).

-

-

Analysis of Integration:

-

Stop the reaction by adding a stop solution (e.g., EDTA and Proteinase K).

-

Analyze the reaction products by agarose gel electrophoresis. A successful integration event will result in a linear or open-circular form of the plasmid with an increased molecular weight.

-

For more detailed analysis, the integration site can be mapped by PCR and Sanger sequencing, or the labeled prespacer can be visualized by autoradiography or fluorescence imaging of the gel.

-

Signaling Pathway: Spacer Acquisition

Caption: The adaptation stage of CRISPR immunity.

Expression and Processing: Generating the Guide RNA

Once a new spacer is integrated, the CRISPR array is transcribed into a long precursor CRISPR RNA (pre-crRNA).[7] This pre-crRNA is then processed into mature CRISPR RNAs (crRNAs), each containing a single spacer sequence flanked by portions of the repeat sequence.[16]

Molecular Mechanism:

The mechanism of crRNA biogenesis varies between different CRISPR-Cas types.

-

Type I and Type III Systems: These systems typically employ a dedicated Cas6 endonuclease that recognizes and cleaves within the repeat sequences of the pre-crRNA, often at the base of a hairpin structure formed by the palindromic repeats.[1]

-

Type II Systems: These systems have a more complex processing pathway that requires a trans-activating CRISPR RNA (tracrRNA). The tracrRNA is encoded upstream of the Cas9 gene and contains a sequence complementary to the repeat region of the pre-crRNA.[4] The tracrRNA hybridizes to the pre-crRNA repeats, forming a dsRNA structure that is recognized and cleaved by the host's RNase III, in conjunction with the Cas9 protein.[17]

Experimental Protocol: In Vitro crRNA Processing Assay

This protocol is a generalized approach for analyzing pre-crRNA cleavage.

-

Substrate Preparation:

-

Synthesize a pre-crRNA transcript in vitro using T7 RNA polymerase. The transcript should contain at least two repeats and one spacer. The RNA should be 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

For Type II systems, also synthesize the corresponding tracrRNA.

-

-

Protein/Enzyme Preparation:

-

Purify the relevant Cas protein (e.g., Cas6 for Type I/III, Cas9 for Type II).

-

For Type II systems, also obtain purified RNase III.

-

-

Reaction Setup:

-

In a suitable reaction buffer, incubate the labeled pre-crRNA with the purified Cas protein(s) and/or RNase III.

-

For Type II systems, pre-incubate the pre-crRNA and tracrRNA to allow for duplex formation before adding Cas9 and RNase III.

-

Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Analysis of Cleavage:

-

Stop the reaction by adding a denaturing loading buffer (e.g., formamide-containing buffer).

-

Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the cleavage products by autoradiography or fluorescence imaging. The appearance of smaller RNA fragments corresponding to the size of mature crRNAs indicates successful processing.

-

Signaling Pathway: crRNA Biogenesis (Type II System)

Caption: crRNA biogenesis in a Type II CRISPR-Cas system.

Interference: Neutralizing the Threat

The final stage of CRISPR immunity is interference, where the mature crRNA, complexed with Cas proteins, acts as a guide to recognize and cleave the target nucleic acid upon re-infection.[8][10]

Molecular Mechanism:

The mature crRNA and associated Cas proteins form a ribonucleoprotein effector complex. This complex surveys the cell for nucleic acids complementary to the spacer sequence of the crRNA.[18]

-

Target Recognition: The search process is initiated by the recognition of a PAM sequence in the target DNA by the effector complex.[6][14] PAM binding triggers local unwinding of the DNA, allowing the crRNA to hybridize with the complementary DNA strand, forming an R-loop structure.

-

Target Cleavage: Upon successful base pairing between the crRNA and the target DNA, a conformational change in the Cas protein(s) activates their nuclease domains, leading to the cleavage of the target DNA. In Type II systems, the Cas9 protein uses its two nuclease domains, HNH and RuvC, to cleave the target and non-target strands of the DNA, respectively, creating a double-strand break (DSB).[1][17] In Type I systems, the Cascade complex first binds the target, which then recruits the Cas3 nuclease/helicase to shred the target DNA.[17]

Experimental Protocol: In Vitro DNA Cleavage Assay

This protocol is based on the widely used Type II Cas9 system.

-

Component Preparation:

-

Purify Cas9 protein.

-

Synthesize the crRNA and tracrRNA, or a single guide RNA (sgRNA) which is a fusion of the two.

-

Prepare a target DNA substrate, which can be a plasmid or a linear dsDNA fragment containing the protospacer sequence and the correct PAM. The DNA can be labeled for visualization.

-

-

RNP Complex Formation:

-

Incubate the Cas9 protein with the gRNA (crRNA:tracrRNA duplex or sgRNA) at a 1:1 molar ratio in a reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT) at 37°C for 10-15 minutes to form the ribonucleoprotein (RNP) complex.

-

-

Cleavage Reaction:

-

Add the target DNA to the pre-formed RNP complex.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

-

Analysis of Cleavage:

-

Stop the reaction by adding EDTA and Proteinase K.

-

Analyze the DNA fragments by agarose gel electrophoresis. Successful cleavage will be indicated by the appearance of DNA bands of the expected smaller sizes. The percentage of cleavage can be quantified by densitometry of the gel bands.

-

Experimental Workflow: CRISPR Interference

Caption: The interference stage of Type II CRISPR-Cas immunity.

Quantitative Data on CRISPR-Cas Function

The efficiency and kinetics of the CRISPR-Cas immune response are critical for effective prokaryotic defense. The following tables summarize key quantitative parameters from various studies.

Table 1: Spacer Acquisition Efficiency

| Organism/System | Method | Acquisition Rate/Efficiency | Reference |

| E. coli (Type I-E) | PCR and DNA gel electrophoresis | ~10⁻⁵ to 10⁻⁶ events per cell per generation (naïve) | [4][19] |

| E. coli (Type I-E) | In vivo plasmid assay with promoter | ~2.8-fold higher with transcription | [11] |

| S. pyogenes (Type II-A) | In vitro integration assay | Optimal at 4:1 and 2:1 molar ratios of Cas1:Cas2 | [17] |

Table 2: Kinetics of Cas Protein-DNA Interaction and Cleavage

| Cas Protein | Parameter | Value | Conditions | Reference |

| S. pyogenes Cas9 | Apparent Kd for DNA binding | Sub-nanomolar | In vitro | [20] |

| S. pyogenes Cas9 | koff,DNA | 0.0024 s⁻¹ | In vitro | [20] |

| S. pyogenes Cas9 | Cleavage rate (pre-formed complex) | Rapid (turnover limited by product release) | In vitro | [7] |

| Acidaminococcus sp. Cas12a | R-loop formation rate | ~0.1 s⁻¹ | In vitro | [2] |

| E. coli Cascade (Type I-E) | PAM interaction time | ~30 ms | In vivo, single-molecule | [10] |

Table 3: PAM Recognition and Off-Target Effects

| Cas Protein | Canonical PAM | Off-Target Cleavage Frequency | Notes | Reference |

| S. pyogenes Cas9 | 5'-NGG-3' | Can be >30% at some sites with mismatches | Highly dependent on gRNA sequence | [3][12] |

| S. pyogenes Cas9-NG | 5'-NG-3' | - | Engineered variant with broader PAM | [8] |

| S. aureus Cas9 | 5'-NGGRRT-3' | Lower off-target due to longer PAM | - | [21] |

| Acidaminococcus sp. Cas12a | 5'-TTTV-3' | Generally lower than SpCas9 | Staggered DNA cleavage | [12] |

Conclusion

The natural function of CRISPR-Cas systems in prokaryotes represents a remarkable example of adaptive immunity at the cellular level. Through the coordinated action of Cas proteins and CRISPR RNAs, bacteria and archaea can effectively defend against a wide array of mobile genetic elements. The three stages of adaptation, expression, and interference provide a robust framework for creating a heritable genetic memory and mounting a specific and potent immune response. The detailed molecular understanding of these processes, supported by quantitative data and established experimental protocols, not only illuminates a fundamental aspect of microbiology but also provides the essential knowledge base for the ongoing development of powerful CRISPR-based technologies. The continued exploration of the diverse CRISPR-Cas systems in nature promises to reveal further mechanistic insights and new tools for biological research and therapeutic applications.

References

- 1. Single-molecule perspectives of CRISPR/Cas systems: target search, recognition, and cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Basis for DNA Target Specificity of CRISPR-Cas12a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CRISPR nuclease off-target activity and mitigation strategies [frontiersin.org]

- 4. Frontiers | Assessing spacer acquisition rates in E. coli type I-E CRISPR arrays [frontiersin.org]

- 5. Single-molecule perspectives of CRISPR/Cas systems: target search, recognition, and cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PAM identification by CRISPR-Cas effector complexes: diversified mechanisms and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. CRISPR interference (CRISPRi) for sequence-specific control of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-molecule perspectives of CRISPR/Cas systems: target search, recognition, and cleavage [bmbreports.org]

- 11. Real-time Observation of CRISPR spacer acquisition by Cas1–Cas2 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sg.idtdna.com [sg.idtdna.com]

- 13. A CRISPR-Cas9–integrase complex generates precise DNA fragments for genome integration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of Cas9 binding and cleavage across diverse guide sequences maps landscapes of target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. text2fa.ir [text2fa.ir]

- 16. academic.oup.com [academic.oup.com]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Assessing spacer acquisition rates in E. coli type I-E CRISPR arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetic characterization of Cas9 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Gene Editing: A Technical Guide to the CRISPR-Cas9 System

For Researchers, Scientists, and Drug Development Professionals

The advent of the CRISPR-Cas9 system has marked a revolutionary leap in the field of genetic engineering, offering an unprecedented level of precision and simplicity in genome manipulation. This guide provides an in-depth technical overview of the core components of the CRISPR-Cas9 system, detailed experimental protocols for its application and validation, and a quantitative analysis of its performance. The information is tailored for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this transformative technology.

Core Components of the CRISPR-Cas9 System

The CRISPR-Cas9 system, in its most utilized form derived from Streptococcus pyogenes (SpCas9), is a two-component system composed of the Cas9 endonuclease and a guide RNA (gRNA).[1][2] Together, they form a ribonucleoprotein (RNP) complex capable of inducing a site-specific double-strand break (DSB) in the DNA.[3]

The Cas9 Endonuclease: The Molecular Scissors

The CRISPR-associated protein 9 (Cas9) is an RNA-guided DNA endonuclease.[3][4] Its primary function is to act as a molecular scissor, creating a precise cut in the target DNA.[5]

Structural Organization: The Cas9 protein possesses a bilobed architecture, consisting of a recognition (REC) lobe and a nuclease (NUC) lobe.[4][6]

-

Recognition (REC) Lobe: This lobe is crucial for binding the guide RNA. It contains the Bridge Helix, REC1, and REC2 domains which recognize and stabilize the gRNA-Cas9 complex.[4][7][8]

-

Nuclease (NUC) Lobe: The NUC lobe is responsible for the catalytic cleavage of the target DNA and is comprised of two key nuclease domains:

-

HNH domain: Cleaves the DNA strand that is complementary to the gRNA (the target strand).[4][6]

-

RuvC-like domain: Cleaves the non-complementary DNA strand (the non-target strand).[4][6] This lobe also contains the PAM-interacting (PI) domain, which is essential for recognizing the Protospacer Adjacent Motif (PAM) sequence in the target DNA.[4][8]

-

Mechanism of Action: The Cas9 protein, guided by the gRNA, scans the genomic DNA for a specific sequence known as the Protospacer Adjacent Motif (PAM).[1][9] For the commonly used SpCas9, the PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide.[4][9] Upon recognition of the PAM sequence, the Cas9 protein unwinds the DNA, allowing the gRNA to hybridize with its complementary target sequence.[4] This binding event triggers a conformational change in the Cas9 protein, activating the HNH and RuvC nuclease domains to cleave both DNA strands, typically 3-4 nucleotides upstream of the PAM sequence.[1][10][11]

Cas9 Variants: To enhance the versatility and specificity of the CRISPR-Cas9 system, several engineered variants of the Cas9 protein have been developed.

-

Cas9 Nickase (nCas9): Contains a mutation in either the HNH or RuvC domain (e.g., D10A or H840A in SpCas9), rendering it capable of cleaving only one strand of the DNA, creating a "nick" rather than a DSB.[1][12] Paired nickases targeting opposite strands can be used to generate a DSB with higher specificity.[13]

-

Dead Cas9 (dCas9): Contains mutations in both the HNH and RuvC domains (D10A and H840A), completely inactivating its nuclease activity.[1][3] dCas9 retains its ability to bind to target DNA and can be fused to various effector domains for applications such as transcriptional activation (CRISPRa), inhibition (CRISPRi), or epigenetic modification.[3]

-

High-Fidelity Cas9 (e.g., SpCas9-HF1, eSpCas9): Engineered to have reduced off-target activity while maintaining high on-target efficiency.[12][13]

-

Cas9 Homologs: Cas9 proteins from other bacterial species, such as Staphylococcus aureus (SaCas9), recognize different PAM sequences, expanding the range of targetable genomic loci.[12]

The Guide RNA (gRNA): The GPS of the System

The guide RNA is a synthetic RNA molecule that directs the Cas9 protein to a specific target sequence in the genome.[1][5] In most engineered systems, the gRNA is a single-guide RNA (sgRNA), which is a fusion of two naturally occurring RNAs: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA).[3][14]

-

crRNA component: Contains a user-defined ~20-nucleotide "spacer" sequence at its 5' end that is complementary to the target DNA sequence.[1][9] This sequence is responsible for the specificity of the CRISPR-Cas9 system.

-

tracrRNA component: Forms a scaffold structure that binds to the Cas9 protein, anchoring the crRNA and forming the functional RNP complex.[10][15]

The design of the gRNA is a critical step for successful genome editing, as it directly influences both on-target efficiency and the potential for off-target effects.[5][16]

Quantitative Performance Data

The efficiency and specificity of the CRISPR-Cas9 system are crucial parameters for its application in research and therapeutics. These parameters can be influenced by various factors, including the gRNA sequence, the target locus, the cell type, and the delivery method.

Table 1: On-Target Editing Efficiency of SpCas9 in Mammalian Cells

| Cell Line | Target Gene | gRNA Delivery Method | On-Target Indel Frequency (%) | Reference |

| HEK293T | ADRA2C | Lentiviral Transduction | Variable (up to ~90%) | [17] |

| HEK293T | BMP3 | Lentiviral Transduction | Variable (up to ~85%) | [17] |

| HEK293T | CHRNB2 | Lentiviral Transduction | Variable (up to ~95%) | [17] |

| HEK293T | PAX5 | Lentiviral Transduction | Variable (up to ~90%) | [17] |

| Human Cell Lines | Various | RNP Electroporation | Generally high, often exceeding plasmid transfection | [13] |

Table 2: Off-Target Cleavage Profile of SpCas9 Variants

| Cas9 Variant | Number of Off-Target Sites Detected (GUIDE-seq) | Reduction in Off-Target Sites vs. Wild-Type SpCas9 | Reference |

| Wild-Type SpCas9 | Varies significantly with gRNA | N/A | [13] |

| SpCas9-HF1 | Significantly reduced | 95.4% | [13] |

| eSpCas9 | Significantly reduced | 94.1% | [13] |

| evoCas9 | Significantly reduced | 98.7% | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in a typical CRISPR-Cas9 workflow.

In Vitro Cas9 Cleavage Assay

This assay is used to validate the activity of a gRNA and the Cas9 protein on a target DNA sequence in a cell-free system.

Materials:

-

Purified Cas9 protein

-

In vitro transcribed or synthetic gRNA

-

Target DNA (PCR product or linearized plasmid)

-

10x Cas9 Nuclease Reaction Buffer (e.g., 200 mM HEPES, 1 M KCl, 50 mM MgCl₂, 1 mM DTT, pH 7.5)

-

Nuclease-free water

-

Proteinase K

-

EDTA

Procedure:

-

RNP Complex Formation:

-

In a nuclease-free tube, combine the following on ice:

-

Purified Cas9 protein (e.g., 10 pmol)

-

gRNA (e.g., 10 pmol)

-

10x Cas9 Nuclease Reaction Buffer (to a final concentration of 1x)

-

Nuclease-free water to a final volume of 9 µL.

-

-

Mix gently and incubate at room temperature for 10-15 minutes to allow the RNP complex to form.[18][19]

-

-

Cleavage Reaction:

-

Add 1 µL of the target DNA (e.g., 1 pmol) to the RNP complex mixture.

-

Incubate the reaction at 37°C for 1 hour.[20]

-

-

Reaction Termination and Protein Digestion:

-

Analysis:

-

Analyze the cleavage products by agarose gel electrophoresis. The presence of DNA fragments of the expected sizes indicates successful cleavage.

-

Transfection of Mammalian Cells with CRISPR-Cas9 Components

This protocol describes the delivery of CRISPR-Cas9 components into mammalian cells using lipid-mediated transfection of a plasmid encoding both Cas9 and the gRNA.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Plasmid DNA encoding Cas9 and gRNA

-

Lipid-based transfection reagent (e.g., Lipofectamine)

-

Reduced-serum medium (e.g., Opti-MEM)

-

Multi-well culture plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed the cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.[21]

-

-

Transfection Complex Preparation:

-

For each well to be transfected, prepare two tubes:

-

Tube A: Dilute the CRISPR-Cas9 plasmid DNA in reduced-serum medium.

-

Tube B: Dilute the lipid-based transfection reagent in reduced-serum medium.

-

-

Incubate both tubes at room temperature for 5 minutes.

-

Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow the DNA-lipid complexes to form.[22]

-

-

Transfection:

-

Add the transfection complexes dropwise to the cells in each well.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

-

After incubation, harvest the cells for downstream analysis of editing efficiency.

-

T7 Endonuclease I (T7E1) Assay for Editing Efficiency

The T7E1 assay is a common method to detect and quantify the frequency of insertions and deletions (indels) at the target locus.

Materials:

-

Genomic DNA from transfected and control cells

-

PCR primers flanking the target site

-

High-fidelity DNA polymerase

-

T7 Endonuclease I and corresponding reaction buffer

-

Nuclease-free water

-

EDTA

Procedure:

-

PCR Amplification:

-

Heteroduplex Formation:

-

In a PCR tube, mix ~200 ng of the purified PCR product with the appropriate reaction buffer.

-

Denature the PCR product by heating to 95°C for 5 minutes.

-

Re-anneal the DNA by slowly cooling the reaction to room temperature. This allows for the formation of heteroduplexes between wild-type and indel-containing DNA strands.[23]

-

-

T7E1 Digestion:

-

Add T7 Endonuclease I to the re-annealed PCR product and incubate at 37°C for 15-30 minutes.[25]

-

-

Analysis:

-

Analyze the digestion products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates the presence of indels.

-

Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of gene editing.[6]

-

Genome-Wide Off-Target Analysis: GUIDE-seq Protocol Outline

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a method for identifying off-target cleavage sites in living cells.[3][26]

Principle: A short, double-stranded oligodeoxynucleotide (dsODN) is introduced into cells along with the CRISPR-Cas9 components. This dsODN is integrated into the sites of DSBs, including off-target sites. Subsequent sequencing of the genomic DNA allows for the identification of these integration sites.[27]

Workflow Overview:

-

Cell Transfection: Co-transfect the target cells with the Cas9 and gRNA expression vectors (or RNP) and the end-protected dsODN.[26]

-

Genomic DNA Isolation: After 3 days, harvest the cells and isolate the genomic DNA.[14]

-

Library Preparation:

-

Shear the genomic DNA to a desired size (e.g., ~500 bp).

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Use nested PCR with primers specific to the integrated dsODN to enrich for the tagged genomic fragments.[27]

-

-

Next-Generation Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

-

Bioinformatic Analysis: Align the sequencing reads to a reference genome to identify the genomic locations of dsODN integration, which correspond to the on- and off-target cleavage sites.[26]

In Vitro Off-Target Analysis: CIRCLE-seq Protocol Outline

CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing) is a highly sensitive in vitro method to identify genome-wide off-target cleavage sites.[4][28]

Principle: Genomic DNA is sheared and circularized. These DNA circles are then treated with the Cas9-gRNA RNP complex. Only the circles containing a cleavage site will be linearized. These linearized fragments are then selectively sequenced to identify the off-target sites.[1]

Workflow Overview:

-

Genomic DNA Preparation and Circularization:

-

Isolate high-quality genomic DNA.

-

Shear the DNA and ligate adapters to create circular DNA molecules.

-

Treat with exonucleases to remove any remaining linear DNA.[1]

-

-

In Vitro Cleavage:

-

Incubate the circularized DNA with the pre-formed Cas9-gRNA RNP complex.

-

-

Library Preparation:

-

Ligate sequencing adapters to the ends of the linearized DNA fragments.

-

Amplify the adapter-ligated fragments by PCR.

-

-

Next-Generation Sequencing: Perform paired-end sequencing of the library.

-

Bioinformatic Analysis: Align the sequencing reads to a reference genome to map the cleavage sites.[4]

Visualizing the CRISPR-Cas9 System

Diagrams created using Graphviz (DOT language) to illustrate key processes.

CRISPR-Cas9 Mechanism of Action

Caption: The CRISPR-Cas9 system recognizes a PAM sequence and uses a guide RNA to direct DNA cleavage.

Experimental Workflow for Gene Knockout

Caption: A typical workflow for generating a gene knockout using CRISPR-Cas9.

Logical Relationship of Core Components

Caption: The logical interplay between the core components of the CRISPR-Cas9 system.

References

- 1. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]

- 3. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining CRISPR-Cas9 genome-wide nuclease activities with CIRCLE-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]

- 6. T7 Endonuclease I Assay [bio-protocol.org]

- 7. idtdna.com [idtdna.com]

- 8. goldbio.com [goldbio.com]

- 9. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]

- 10. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. qEva-CRISPR: a method for quantitative evaluation of CRISPR/Cas-mediated genome editing in target and off-target sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vedtopkar.com [vedtopkar.com]

- 15. Human genetic variation alters CRISPR-Cas9 on- and off-targeting specificity at therapeutically implicated loci - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genscript.com [genscript.com]

- 17. News: New Study Explains Why gRNA Efficiency Varies at On- and Off Target Sites - CRISPR Medicine [crisprmedicinenews.com]

- 18. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. crawfordlab.yale.edu [crawfordlab.yale.edu]

- 22. chayon.co.kr [chayon.co.kr]

- 23. diagenode.com [diagenode.com]

- 24. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Defining genome-wide CRISPR–Cas genome-editing nuclease activity with GUIDE-seq | Springer Nature Experiments [experiments.springernature.com]

- 27. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. CIRCLE-Seq for Interrogation of Off-Target Gene Editing [jove.com]

The Protospacer Adjacent Motif (PAM): A Linchpin for CRISPR-Cas Specificity and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas technology has irrevocably transformed the landscape of genetic engineering, offering unprecedented precision in genome manipulation. Central to the functionality and specificity of this revolutionary tool is a short, unassuming DNA sequence known as the Protospacer Adjacent Motif (PAM). The interaction between the Cas nuclease and the PAM sequence is a critical checkpoint, acting as a molecular gatekeeper that governs the initiation of DNA binding and cleavage. This in-depth technical guide provides a comprehensive exploration of the role of the PAM sequence in the CRISPR-Cas system, detailing its mechanistic importance, the diversity of PAMs across different Cas nucleases, and the experimental methodologies employed to identify and characterize these crucial motifs.

The Core Function of the PAM Sequence

The PAM sequence is a short, specific DNA sequence, typically 2-6 base pairs in length, that is adjacent to the protospacer (the target DNA sequence) on the non-target strand.[1] Its presence is an absolute requirement for the Cas nuclease to bind to and cleave the target DNA.[2] The CRISPR-Cas system, in its native bacterial context, serves as an adaptive immune system against invading phages and plasmids. The PAM sequence is a key feature present in the invader's genome but absent in the bacterial CRISPR locus itself.[2] This distinction allows the Cas nuclease to differentiate between "self" and "non-self" DNA, thereby preventing autoimmune destruction of the bacterium's own genome.[2]

The recognition of the PAM sequence by the Cas protein is the initial step in the DNA targeting process.[3] This interaction induces a conformational change in the Cas nuclease, which in turn triggers the unwinding of the adjacent DNA duplex.[4] This localized melting of the DNA allows the guide RNA (gRNA) to interrogate the target sequence for complementarity. If a sufficient match is found, the Cas nuclease proceeds to introduce a double-strand break (DSB) in the target DNA.[3] Without the initial PAM recognition, the CRISPR-Cas complex will not stably bind to the DNA, and no cleavage will occur, regardless of the gRNA's complementarity to the target sequence.[2]

Diversity of PAM Sequences Across Cas Nucleases

The specific PAM sequence recognized is determined by the particular Cas nuclease being used. This diversity is a key consideration in the design of any CRISPR-based experiment, as it dictates the range of targetable genomic loci. The most widely used Cas9 nuclease, derived from Streptococcus pyogenes (SpCas9), recognizes a canonical 5'-NGG-3' PAM, where 'N' can be any nucleotide.[2] However, the reliance on a G-rich PAM limits the targetable sites in the genome. To overcome this limitation, extensive research has focused on the discovery and engineering of Cas nucleases with altered or more relaxed PAM specificities.

Below is a summary of PAM sequences for various naturally occurring and engineered Cas nucleases:

| Cas Nuclease | Origin/Variant | PAM Sequence (5' -> 3') | Notes |

| Cas9 | Streptococcus pyogenes (SpCas9) | NGG | The most commonly used Cas9. Also recognizes NAG and NGA with lower efficiency. |

| SpCas9-NG | NG | Engineered variant with broader PAM compatibility. | |

| xCas9 | NG, GAA, GAT | Evolved variant with broad PAM compatibility and high specificity.[5] | |

| SpG | NGN | Engineered variant with expanded target range. | |

| SpRY | NRN (R=A/G), NYN (Y=C/T) | Near-PAMless engineered variant, can target almost all PAMs. | |

| Staphylococcus aureus (SaCas9) | NNGRRT (R=A/G) | Smaller size is advantageous for viral delivery. | |

| Streptococcus thermophilus (St1Cas9) | NNAGAAW (W=A/T) | ||

| Neisseria meningitidis (NmCas9) | NNNNGATT | ||

| Cas12a (Cpf1) | Acidaminococcus sp. (AsCas12a) | TTTV (V=A/C/G) | Creates staggered cuts. Well-suited for AT-rich genomes.[6] |

| Lachnospiraceae bacterium (LbCas12a) | TTTV (V=A/C/G) | Creates staggered cuts.[6] | |

| AsCas12a Ultra | TTTN (N=A/C/G/T) | Engineered variant with higher potency and broader PAM recognition.[6] |

Experimental Protocols for PAM Identification

The determination of the PAM sequence for a novel Cas nuclease or an engineered variant is a critical step in its characterization. Several experimental methods have been developed for this purpose.

Plasmid Depletion Assay

This in vivo method is a common approach to identify functional PAM sequences.[7]

Methodology:

-

Library Construction: A plasmid library is created containing a protospacer sequence targeting a specific gRNA, flanked by a randomized sequence of nucleotides at the potential PAM position.

-

Transformation: The plasmid library is transformed into bacteria that express the Cas nuclease and the corresponding gRNA.

-

Cas9 Cleavage: Plasmids containing a functional PAM sequence will be recognized and cleaved by the Cas nuclease, leading to their degradation.

-

Plasmid Recovery and Sequencing: Plasmids that survive are recovered from the bacterial population. The region containing the randomized PAM is amplified by PCR and subjected to deep sequencing.

-

Data Analysis: The sequences that are depleted from the surviving plasmid pool, when compared to a control library not exposed to the Cas nuclease, represent the functional PAM sequences.

In Vitro Cleavage Assay (including HT-PAMDA)

This method assesses the ability of a purified Cas nuclease to cleave a library of DNA substrates in a test tube.[8] A high-throughput version of this assay is known as the High-Throughput PAM Determination Assay (HT-PAMDA).[9]

Methodology:

-

Substrate Preparation: A library of DNA substrates is generated, typically through PCR or synthesis, containing a protospacer sequence and a randomized PAM region.

-

RNP Complex Formation: The purified Cas nuclease is pre-incubated with the gRNA to form a ribonucleoprotein (RNP) complex.

-

Cleavage Reaction: The RNP complex is incubated with the DNA substrate library under optimal buffer and temperature conditions.

-

Analysis of Cleavage Products: The reaction products are analyzed to identify which substrates were cleaved. This can be done by gel electrophoresis for low-throughput analysis or by next-generation sequencing of the cleaved or uncleaved DNA fractions for high-throughput analysis.[10][11] In HT-PAMDA, the depletion of specific PAM sequences from the uncleaved library over time is quantified.[9]

GUIDE-Seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

While primarily a method for detecting off-target cleavage events, GUIDE-seq can also provide information about the PAM sequences recognized by a Cas nuclease in a cellular context.[12]

Methodology:

-

Cell Transfection: Cells are co-transfected with the Cas nuclease, gRNA, and a short, double-stranded oligodeoxynucleotide (dsODN) tag.

-

dsODN Integration: The dsODN tag is integrated into the sites of double-strand breaks generated by the Cas nuclease through the non-homologous end joining (NHEJ) repair pathway.

-

Genomic DNA Isolation and Library Preparation: Genomic DNA is isolated, fragmented, and subjected to a library preparation protocol that enriches for fragments containing the integrated dsODN tag.

-

Sequencing and Analysis: The library is sequenced, and the reads are mapped to the reference genome. The sequences immediately adjacent to the integration sites represent the on-target and off-target sites cleaved by the nuclease, revealing the PAM sequences present at these locations.

Visualizing the Role of PAM in CRISPR-Cas9

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: The signaling pathway of CRISPR-Cas9 DNA targeting initiated by PAM recognition.

Caption: Experimental workflow for PAM identification using a plasmid depletion assay.

Caption: Logical relationship between PAM, gRNA, and target DNA for successful Cas9-mediated cleavage.

Conclusion

The Protospacer Adjacent Motif is a fundamental component of the CRISPR-Cas system, acting as a critical determinant of target specificity and nuclease activity. A thorough understanding of the PAM sequence is paramount for the effective design and implementation of CRISPR-based technologies, from basic research to the development of novel therapeutics. The ongoing discovery and engineering of Cas nucleases with diverse PAM requirements continue to expand the utility of this powerful gene-editing tool, promising to unlock new possibilities for programmable genome modification. The experimental protocols outlined herein provide a framework for the continued exploration and characterization of this essential element of the CRISPR-Cas toolbox.

References

- 1. idtdna.com [idtdna.com]

- 2. eu.idtdna.com [eu.idtdna.com]

- 3. What are the mechanisms of the CRISPR/Cas9 system? | AAT Bioquest [aatbio.com]

- 4. Structural basis of PAM-dependent target DNA recognition by the Cas9 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolved Cas9 variants with broad PAM compatibility and high DNA specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. PAM identification by CRISPR-Cas effector complexes: diversified mechanisms and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scalable Characterization of the PAM Requirements of CRISPR-Cas Enzymes using HT-PAMDA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scalable characterization of the PAM requirements of CRISPR-Cas enzymes using HT-PAMDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]

The Nucleus of Innovation: A Technical Guide to the Diversifying Cas Protein Family

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has undeniably revolutionized the landscape of genetic engineering, offering unprecedented precision in genome editing. However, the Cas9 protein is just one member of a rapidly expanding and diverse family of CRISPR-associated (Cas) proteins. Understanding the nuanced differences between Cas9 and its counterparts, such as Cas12a and Cas13, is paramount for researchers, scientists, and drug development professionals seeking to leverage the full potential of CRISPR-based therapeutics and research tools. This in-depth technical guide provides a comprehensive comparison of these key Cas proteins, detailing their core mechanisms, quantitative characteristics, and the experimental protocols essential for their evaluation.

Core Distinctions: A Comparative Overview

The primary differences between Cas proteins lie in their protospacer adjacent motif (PAM) requirements, the nature of the DNA cleavage they produce, their guide RNA structure, and their inherent enzymatic activities. These distinctions have significant implications for target selection, editing outcomes, and the development of novel applications.

Quantitative Comparison of Key Cas Proteins

The following tables summarize the key quantitative differences between the most commonly utilized Cas proteins, providing a clear reference for selecting the appropriate nuclease for a given application.

| Feature | Streptococcus pyogenes Cas9 (SpCas9) | Acidaminococcus sp. Cas12a (AsCas12a) / Cpf1 | Lachnospiraceae bacterium Cas12a (LbCas12a) / Cpf1 | Leptotrichia wadei Cas13a (LwaCas13a) |

| Target Nucleic Acid | dsDNA | dsDNA | dsDNA | ssRNA |

| PAM Sequence | 5'-NGG-3'[1][2] | 5'-TTTV-3' (V=A, C, or G)[1][3] | 5'-TTTV-3' (V=A, C, or G)[1][3] | Not applicable (PFS: Protospacer Flanking Site) |

| Cleavage Product | Blunt ends[3][4] | Staggered 5' overhangs[2][3] | Staggered 5' overhangs[2][3] | Site-specific cleavage of ssRNA |

| Cleavage Site (relative to PAM) | 3-4 bp upstream[4] | 18-23 bp downstream[4] | 18-23 bp downstream[4] | Within the target ssRNA |

| Guide RNA Structure | sgRNA (crRNA + tracrRNA)[3][5] | Single crRNA[1][3] | Single crRNA[1][3] | Single crRNA[6] |

| Approximate Protein Size (amino acids) | ~1368 | ~1307 | ~1228 | ~1250 |

| Nuclease Domains | HNH and RuvC[7][8] | RuvC-like[7][9] | RuvC-like[7][9] | Two HEPN domains[6][8] |

| Off-Target Effects | Can be significant, numerous high-fidelity variants developed[10][11] | Generally lower than Cas9[12] | Generally lower than Cas9 | Minimal off-target effects reported on RNA |

Mechanistic Insights: Visualizing the Molecular Machinery

The following diagrams, generated using the DOT language, illustrate the fundamental mechanistic differences between Cas9, Cas12a, and Cas13, as well as the broader classification of CRISPR-Cas systems.

CRISPR-Cas System Classification

Caption: Overview of CRISPR-Cas system classification.

Cas9 vs. Cas12a: A Tale of Two DNA Cleavages

Caption: Contrasting DNA cleavage by Cas9 and Cas12a.

The RNA-Targeting Mechanism of Cas13

Caption: RNA targeting and cleavage by Cas13.

Experimental Protocols for Cas Protein Characterization

The following section outlines key experimental methodologies for the expression, purification, and functional assessment of Cas proteins.

Cas Protein Expression and Purification

This protocol describes a general method for the expression and purification of Cas proteins, such as SpCas9, from E. coli.

a. Expression:

-

Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the desired Cas protein, often with a polyhistidine tag for purification.

-

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of Terrific Broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[3]

-

Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and continue to culture at a lower temperature (e.g., 16-20°C) overnight.[3][7]

b. Purification:

-

Harvest the bacterial cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a nickel-NTA affinity chromatography column.

-

Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His-tagged Cas protein with a buffer containing a high concentration of imidazole.

-

Further purify the protein using ion-exchange and/or size-exclusion chromatography to achieve high purity.[7]

In Vitro DNA Cleavage Assay

This assay is used to determine the activity of a purified Cas nuclease and its corresponding guide RNA on a target DNA sequence.

-

Synthesize or in vitro transcribe the guide RNA (sgRNA for Cas9, crRNA for Cas12a).

-

Assemble the ribonucleoprotein (RNP) complex by incubating the purified Cas protein with the guide RNA at a specific molar ratio (e.g., 1:1) in a reaction buffer at room temperature for 10-15 minutes.[6]

-

Add the target DNA (e.g., a linearized plasmid or a PCR product containing the target site) to the RNP complex.

-

Incubate the reaction at the optimal temperature for the Cas enzyme (typically 37°C) for a specified time (e.g., 1 hour).[13]

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating to degrade the Cas protein.[13]

-

Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA can be quantified to determine the nuclease activity.[6]

Genome-wide Off-target Analysis using GUIDE-seq

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a sensitive method for detecting off-target cleavage events in living cells.

-

Co-transfect the cells of interest with the Cas nuclease (as a plasmid or RNP) and a short, double-stranded oligodeoxynucleotide (dsODN) tag.[2][14]

-

The dsODN tag is integrated into the sites of double-strand breaks (DSBs) generated by the Cas nuclease.[2][14]

-

After a period of incubation, isolate the genomic DNA from the cells.

-

The genomic DNA is then fragmented, and library preparation for next-generation sequencing (NGS) is performed. This involves ligation of sequencing adapters.

-

Amplify the dsODN-tagged genomic fragments using PCR.[14]

-

Sequence the resulting library using a high-throughput sequencing platform.

-

Bioinformatically align the sequencing reads to the reference genome to identify the locations of dsODN integration, which correspond to the on-target and off-target cleavage sites.[2]

Applications in Drug Development

The diverse functionalities of the Cas protein family are paving the way for innovative applications in drug discovery and development.

-

Target Identification and Validation: CRISPR-based screening, utilizing both nuclease-active and -inactive (dCas) variants, allows for the high-throughput identification and validation of novel drug targets.

-

Disease Modeling: The precise gene editing capabilities of Cas9 and Cas12a enable the creation of more accurate cellular and animal models of human diseases, facilitating preclinical drug testing.

-

Gene Therapy: The development of high-fidelity Cas variants with reduced off-target effects is crucial for the advancement of in vivo gene therapies for a range of genetic disorders.

-

Antiviral Therapeutics: The RNA-targeting ability of Cas13 presents a promising avenue for the development of novel antiviral drugs that can specifically degrade viral RNA.[15]

-

Cancer Immunotherapy: CRISPR-Cas systems are being employed to engineer T-cells for chimeric antigen receptor (CAR-T) therapy, enhancing their efficacy and safety in treating various cancers.[16]

Conclusion

The CRISPR-Cas toolbox is no longer solely defined by Cas9. The emergence and characterization of other Cas proteins, each with unique biochemical properties and targeting capabilities, have significantly expanded the horizons of genome and transcriptome engineering. For researchers, scientists, and drug development professionals, a deep, technical understanding of these differences is essential for harnessing the full potential of this transformative technology to drive innovation in basic research and therapeutic development. As the exploration of microbial diversity continues, the discovery of novel Cas proteins with even more diverse functionalities promises to further enrich this already powerful toolkit.

References

- 1. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]

- 2. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas9 Expression and Purification Protocol [protocols.io]

- 4. An Efficient Expression and Purification Protocol for SpCas9 Nuclease and Evaluation of Different Delivery Methods of Ribonucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]